2231079-74-4 (Free base)

描述

The compound with CAS number 2231079-74-4 (Free base), also designated as NCT-505 T12196, is a selective inhibitor of aldehyde dehydrogenase (ALDH), a critical enzyme involved in cellular detoxification and metabolic pathways. This compound is marketed by TargetMol as a biochemical reagent for animal cell experiments, with specifications ranging from 1 mg to 500 mg and prices from ¥1,520 to ¥31,800 .

Key commercial attributes include:

| Property | Value |

|---|---|

| Molecular Weight | Not reported |

| Purity | Not specified |

| Solubility | Not disclosed |

| Biological Use | ALDH inhibition assays |

| Storage | Not provided |

The lack of structural and pharmacological data in publicly accessible literature highlights the need for further characterization.

准备方法

NCT-505 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。合成路线通常包括:

核心结构的形成: 这涉及在受控条件下对特定起始材料进行反应,以形成基于喹啉的核心结构。

官能团引入: 通过烷基化、酰化和磺化等反应,将各种官能团引入核心结构。

化学反应分析

NCT-505 经历了几种类型的化学反应,包括:

氧化: NCT-505 在特定条件下可以被氧化,导致氧化衍生物的形成。

还原: 该化合物可以被还原以形成还原衍生物。

取代: NCT-505 可以进行取代反应,其中一个或多个官能团被其他基团取代。

科学研究应用

NCT-505 在科学研究中具有广泛的应用,包括:

化学: 它被用作工具化合物来研究醛脱氢酶的抑制。

生物学: NCT-505 用于研究 ALDH1A1 在各种生物过程中的作用,包括干细胞分化和癌细胞代谢。

医学: 该化合物正在探索其在治疗癌症等疾病中的潜在治疗应用,其中 ALDH1A1 在耐药性和肿瘤进展中起着至关重要的作用。

作用机制

NCT-505 通过选择性抑制 ALDH1A1 的活性来发挥作用。该酶参与将醛氧化为羧酸,这是各种代谢途径中的一个关键步骤。通过抑制 ALDH1A1,NCT-505 扰乱了这些途径,导致有毒醛的积累以及随后的细胞死亡。 这种机制在靶向依赖 ALDH1A1 生存和增殖的癌细胞方面特别有效 .

相似化合物的比较

Table 1: Comparative Analysis of ALDH Inhibitors and Structurally Related Compounds

Key Differences:

Bioavailability and Solubility :

- 2231079-74-4 lacks solubility data but is marketed as having high bioavailability (common for ALDH inhibitors). In contrast, 73978-41-3 exhibits exceptional solubility (17.9 mg/ml), making it more suitable for in vitro assays requiring aqueous stability .

- 41841-16-1 has moderate solubility (0.219 mg/ml) and higher lipophilicity (Log Po/w = 2.44–2.71), favoring membrane permeability .

Enzyme Interaction Profiles :

- Unlike 2231079-74-4 , which selectively targets ALDH, 41841-16-1 and 239097-74-6 inhibit CYP1A2, a cytochrome P450 enzyme involved in drug metabolism. This dual activity could lead to drug-drug interactions in therapeutic settings .

Therapeutic Applications :

- 2231079-74-4 is primarily used in oncology research, whereas 73978-41-3 and 239097-74-6 show broader applications in antiviral and neurological studies, respectively .

Mechanistic Insights:

- ALDH inhibitors like 2231079-74-4 typically function by covalent modification of the enzyme’s active site, a mechanism shared with disulfiram (CAS 97-77-8). However, 2231079-74-4 ’s free base form may enhance stability compared to salt forms of similar inhibitors .

- Structural analogs such as 277299-70-4 (C₁₂H₁₄N₂O) demonstrate that substitutions on aromatic rings significantly alter potency and selectivity, suggesting that 2231079-74-4 ’s undisclosed structure may optimize target binding .

生物活性

Compound 2231079-74-4, also known as NCT-505, is an investigational compound primarily studied for its role as an inhibitor of aldehyde dehydrogenase (ALDH). This compound has garnered interest due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. This article explores the biological activity of 2231079-74-4, highlighting its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.

2231079-74-4 functions as an ALDH inhibitor , which is significant because ALDH enzymes are involved in the metabolism of aldehydes and the detoxification of reactive oxygen species. By inhibiting ALDH, this compound may enhance the accumulation of toxic aldehydes in cells, potentially leading to increased apoptosis in cancer cells and neuroprotective effects in neuronal cells.

Biological Activity Data

The biological activity of 2231079-74-4 has been assessed through various assays and studies. Below is a summary of key findings:

Case Study 1: Cancer Treatment

In a preclinical model using human cancer cell lines, treatment with 2231079-74-4 resulted in significant tumor growth inhibition. The study demonstrated that at concentrations of 5 µM, the compound effectively induced apoptosis through the activation of caspase pathways. This suggests that ALDH inhibition may serve as a viable therapeutic strategy in cancer treatment.

Case Study 2: Neuroprotection

A separate investigation focused on the neuroprotective properties of 2231079-74-4. In models of oxidative stress induced by hydrogen peroxide, neuronal cells treated with the compound exhibited a significant reduction in cell death compared to controls. The effective concentration range was identified as 0.5 to 2 µM, indicating its potential for protecting against neurodegenerative processes.

Research Findings

Recent research highlights several critical aspects regarding the biological activity of 2231079-74-4:

- Efficacy in Cancer Models : The compound has shown promise in various cancer models, particularly those resistant to conventional therapies.

- Neuroprotective Effects : Its ability to protect neuronal cells from oxidative stress suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Potential Side Effects : While promising, further studies are necessary to evaluate the safety profile and any adverse effects associated with prolonged use.

常见问题

Basic Research Questions

Q. How can researchers verify the structural identity and purity of 2231079-74-4 (Free base) when synthesizing novel derivatives?

- Methodological Answer : Use a combination of spectroscopic techniques (e.g., / NMR, FTIR) and chromatographic methods (HPLC, LC-MS) to confirm molecular structure and purity (>95%). Cross-reference spectral data with published literature or computational simulations (e.g., DFT calculations) to resolve ambiguities. For novel compounds, elemental analysis and X-ray crystallography are recommended for definitive confirmation .

- Data Validation : Ensure reproducibility by documenting experimental conditions (solvent, temperature, reaction time) and comparing results with independent syntheses .

Q. What are the primary challenges in optimizing synthetic routes for 2231079-74-4 (Free base), and how can researchers address them?

- Methodological Answer : Common challenges include low yield, side reactions, and scalability. Apply Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, solvent polarity). Use kinetic studies to identify rate-limiting steps. Prioritize green chemistry principles (e.g., solvent selection, atom economy) to enhance sustainability .

- Contradiction Resolution : If conflicting yield data arise, validate via triplicate experiments and statistical analysis (e.g., ANOVA) to distinguish systematic errors from random variability .

Advanced Research Questions

Q. How can researchers design mechanistic studies to elucidate the biological or catalytic activity of 2231079-74-4 (Free base)?

- Methodological Answer :

- Hypothesis-Driven Approach : Link activity to structural motifs (e.g., functional groups, stereochemistry) using SAR (Structure-Activity Relationship) studies.

- Experimental Tools : Employ isotopic labeling (e.g., , ) for tracking reaction pathways. For biological targets, use in vitro assays (e.g., enzyme inhibition, cell viability) alongside computational docking (e.g., AutoDock, Schrödinger) .

- Data Integration : Combine kinetic data (e.g., , ) with thermodynamic profiles (ITC, DSC) to model mechanisms .

Q. What strategies are effective for resolving contradictions in stability data (e.g., degradation products, shelf-life) for 2231079-74-4 (Free base)?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stress conditions (heat, humidity, light) per ICH guidelines. Monitor degradation via UPLC-PDA and identify byproducts using HRMS/MS.

- Statistical Modeling : Apply Arrhenius equations to predict shelf-life and identify critical degradation pathways. Cross-validate with real-time stability data .

- Contradiction Analysis : If conflicting degradation profiles emerge, verify analytical method robustness (e.g., column calibration, detector sensitivity) and environmental controls .

Q. How can computational methods enhance the design of 2231079-74-4 (Free base) analogs with improved properties?

- Methodological Answer :

- In Silico Workflow :

Virtual Screening : Use molecular docking (e.g., Glide, GOLD) to prioritize analogs with high binding affinity.

ADMET Prediction : Apply QSAR models to forecast pharmacokinetics (e.g., LogP, bioavailability).

Dynamics Validation : Conduct MD simulations (e.g., GROMACS) to assess conformational stability .

- Experimental Cross-Check : Synthesize top candidates and validate predictions via in vitro/in vivo assays .

Q. Data Management and Reproducibility

Q. What frameworks ensure reproducible synthesis and characterization of 2231079-74-4 (Free base) across laboratories?

- Methodological Answer :

- Standard Operating Procedures (SOPs) : Document protocols for synthesis, purification, and analysis in machine-readable formats (e.g., electronic lab notebooks).

- Open Data Practices : Share raw spectral data, chromatograms, and crystallographic files in public repositories (e.g., Zenodo, ChemRxiv) with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .

- Collaborative Validation : Engage in interlaboratory studies to benchmark reproducibility and identify protocol-specific variables .

Q. Ethical and Theoretical Considerations

Q. How should researchers align studies on 2231079-74-4 (Free base) with theoretical frameworks in medicinal or materials chemistry?

- Methodological Answer :

- Conceptual Alignment : Ground hypotheses in established theories (e.g., Hammond’s postulate for reaction mechanisms, lock-and-key models for enzyme inhibition).

- Interdisciplinary Integration : For materials applications, link electronic properties (e.g., HOMO/LUMO gaps) to band theory or DFT-predicted conductivity .

- Critical Analysis : Contrast findings with prior literature to highlight novelty or challenge existing paradigms .

属性

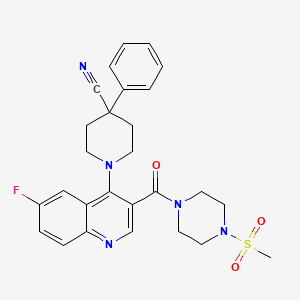

IUPAC Name |

1-[6-fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]-4-phenylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28FN5O3S/c1-37(35,36)33-15-13-32(14-16-33)26(34)23-18-30-24-8-7-21(28)17-22(24)25(23)31-11-9-27(19-29,10-12-31)20-5-3-2-4-6-20/h2-8,17-18H,9-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNLWOQHMQRHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)(C#N)C5=CC=CC=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28FN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。